2-[(4-Bromophenyl)thio]ethanamine hydrochloride
Description
Nomenclature and Structural Description of 2-[(4-Bromophenyl)thio]ethanamine Hydrochloride
The formal IUPAC name for the compound is this compound. This name systematically describes its molecular structure. "Ethanamine" indicates a two-carbon chain (ethane) with an amino group (-NH2). The prefix "2-" specifies that the subsequent substituent is attached to the second carbon of the ethanamine backbone. The term "thio" reveals the presence of a sulfur atom, which acts as a linker. "(4-Bromophenyl)" describes a phenyl group (a benzene (B151609) ring) substituted with a bromine atom at the para (fourth) position, and this entire group is attached to the sulfur atom. Finally, "hydrochloride" signifies that the amino group is protonated, forming a salt with hydrochloric acid.
The structure consists of a 4-brominated benzene ring connected to an ethanamine moiety through a thioether linkage. The amine group is present as an ammonium (B1175870) chloride salt, which enhances the compound's stability and water solubility.
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H11BrClNS |
| Key Functional Groups | Aryl halide (Bromophenyl), Thioether, Primary amine (as hydrochloride salt) |
Chemical Class and Substructural Significance
This compound belongs to the class of aryl thioethers. Thioethers, or sulfides, are the sulfur analogs of ethers and are characterized by a C-S-C bond linkage. brainkart.com The sulfur atom in thioethers is more polarizable than the oxygen in ethers, which imparts distinct chemical properties. masterorganicchemistry.com Thiols, the precursors to many thioethers, are generally more acidic than their alcohol counterparts. masterorganicchemistry.com
The 4-Bromophenyl Group: The presence of a bromine atom on the phenyl ring makes it a versatile handle for further chemical modifications, particularly through metal-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig couplings. acsgcipr.org This allows for the attachment of a wide variety of other molecular fragments, making it a valuable building block in synthetic chemistry.
The Thioether Linkage: The C-S bond is a crucial feature. Aryl thioethers are known for their relative stability and are found in numerous biologically active compounds and materials. The sulfur atom can be oxidized to form sulfoxides and sulfones, which further expands the potential for chemical diversification. libretexts.org
The Ethanamine Hydrochloride Moiety: The primary amine group is a key site for reactions such as acylation, alkylation, and the formation of amides or sulfonamides. Its formulation as a hydrochloride salt improves its handling characteristics and solubility in polar solvents.
Historical and Current Academic Research Perspectives
While specific research focusing exclusively on this compound is not abundant, the broader classes of compounds to which it belongs are of significant academic interest. Research into aryl thioethers is extensive, driven by their presence in pharmaceuticals and agrochemicals. pku.edu.cn The synthesis of these compounds is a well-established area of organic chemistry, with numerous methods developed for the formation of the aryl-sulfur bond. acsgcipr.orgrsc.org
Current research often focuses on the development of more efficient and sustainable catalytic methods for C-S bond formation. acsgcipr.org Furthermore, the incorporation of sulfur-containing fragments into drug candidates is a common strategy in medicinal chemistry. The 2-aminothiophene scaffold, for instance, is a privileged structure known for a wide range of biological activities. researchgate.netnih.gov Although structurally different, the interest in such compounds underscores the importance of the combination of aromatic, sulfur, and amine functionalities in the design of new bioactive molecules.
Position within Organic Chemistry and Chemical Synthesis
In the landscape of organic chemistry, this compound is best described as a bifunctional building block. Its two reactive sites—the brominated aromatic ring and the primary amine—allow for sequential or orthogonal chemical transformations.
Synthesis of Aryl Thioethers: The synthesis of the core structure of this compound would typically involve the reaction of 4-bromothiophenol (B107966) with a protected 2-aminoethyl halide or a similar electrophile. A common route for forming the C-S bond is through the nucleophilic substitution reaction of a thiolate with an alkyl halide. masterorganicchemistry.com Alternatively, metal-catalyzed cross-coupling reactions between an aryl halide and a thiol are widely used. acsgcipr.org For instance, the palladium- or copper-catalyzed coupling of 4-dibromobenzene with 2-aminoethanethiol (or a protected version) would be a plausible synthetic route.
The compound's utility in synthesis can be envisioned in several ways:
As a Precursor to More Complex Molecules: The bromo-substituent can be used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov
Modification of the Amine Group: The primary amine can be elaborated into a variety of other functional groups, serving as a point of attachment for other molecular components.
As a Scaffold in Combinatorial Chemistry: Due to its bifunctional nature, it could be used to generate libraries of related compounds for screening in drug discovery programs.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWVNAHQQBPDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCN)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589634 | |
| Record name | 2-[(4-Bromophenyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79270-75-0 | |
| Record name | NSC125380 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(4-Bromophenyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-aminoethyl)sulfanyl]-4-bromobenzene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 4 Bromophenyl Thio Ethanamine Hydrochloride and Its Analogs
Precursor Synthesis and Intermediate Chemistry
Synthesis of 4-Bromophenyl Thiols
4-Bromothiophenol (B107966) (also known as 4-bromobenzenethiol) is the sulfur-containing aromatic core of the target molecule. Its synthesis is well-documented, with two primary methods being prevalent. One common route involves the reduction of 4-bromobenzenesulfonyl chloride. chemicalbook.comchemicalbook.com This reaction is typically achieved using red phosphorus and iodine in an acidic medium. chemicalbook.comchemicalbook.com An alternative approach is the hydrogenation of 4,4'-dibromodiphenyl disulfide, which cleaves the disulfide bond to yield two equivalents of the desired thiol. chemicalbook.comchemicalbook.com 4-Bromothiophenol presents as a white to pale yellow crystalline powder with a melting point in the range of 73-76 °C.
Table 1: Properties of 4-Bromothiophenol
| Property | Value |
|---|---|
| CAS Number | 106-53-6 |
| Molecular Formula | C6H5BrS |
| Molecular Weight | 189.07 g/mol |
| Appearance | White to beige crystalline powder or crystals |
| Melting Point | 73-76 °C |
Data sourced from multiple chemical suppliers and databases.
Synthesis of Halogenated Ethan-1-amines
Halogenated ethan-1-amines, such as 2-chloroethylamine (B1212225) hydrochloride and 2-bromoethylamine (B90993) hydrobromide, serve as the electrophilic component in the thioether linkage formation. These compounds are typically synthesized from ethanolamine (B43304).
The preparation of 2-chloroethylamine hydrochloride often involves the reaction of ethanolamine or its hydrochloride salt with a chlorinating agent. google.comexsyncorp.com A widely used method is the treatment of 2-hydroxyethylamine hydrochloride with thionyl chloride. chemicalbook.comgoogle.com This reaction effectively substitutes the hydroxyl group with a chlorine atom. Another approach utilizes ethanolamine and hydrogen chloride directly, though this may require a catalyst to proceed under mild conditions. google.com
Similarly, 2-bromoethylamine hydrobromide is synthesized by the bromination of ethanolamine. chemicalbook.comchemicalbook.com A common laboratory-scale procedure involves adding ethanolamine to an excess of cold hydrobromic acid, followed by heating to drive the substitution reaction. orgsyn.org The product is then typically precipitated from the reaction mixture using a solvent like acetone. chemicalbook.comorgsyn.org A two-step method has also been described where ethanolamine is first neutralized with hydrobromic acid to form ethanolamine hydrobromide, which is then treated with hydrogen bromide gas to yield the final product. guidechem.com
Table 2: Comparison of Halogenated Ethan-1-amine Synthesis Methods
| Compound | Starting Material | Reagent(s) | Key Features |
|---|---|---|---|
| 2-Chloroethylamine HCl | Ethanolamine HCl | Thionyl Chloride | Common and effective substitution of the hydroxyl group. chemicalbook.comgoogle.com |
| 2-Chloroethylamine HCl | Ethanolamine | Hydrogen Chloride | Can require a catalyst for milder conditions. google.com |
| 2-Bromoethylamine HBr | Ethanolamine | Hydrobromic Acid | Involves heating in excess acid; product precipitated with acetone. chemicalbook.comorgsyn.org |
| 2-Bromoethylamine HBr | Ethanolamine | HBr (acid & gas) | A two-step process involving salt formation then bromination. guidechem.com |
Synthesis of Cysteamine (B1669678) Hydrochloride and Related Thiol-amines
Cysteamine hydrochloride is a thiol-amine that serves as an important structural analog and a key intermediate in various chemical syntheses. exsyncorp.com Its preparation has been approached through several chemical routes, moving away from historical extraction methods from animal sources. guidechem.com
A prominent industrial method is the ethanolamine-sulfuric acid-thiazoline route. guidechem.com In this process, ethanolamine reacts with sulfuric acid to form 2-aminoethyl sulfate, which then reacts with carbon disulfide to generate 2-mercaptothiazoline. The final step involves the hydrolysis of this intermediate, typically under acidic conditions (acidolysis), to yield cysteamine hydrochloride. guidechem.com High-pressure acidolysis has been shown to significantly increase the reaction rate and yield, achieving purities as high as 98.9% and yields up to 95.6%. guidechem.com Another described method involves the synthesis from 2-chloroethylamine hydrochloride and sodium thiocarbonate. google.com
Thioether Linkage Formation Strategies
The crucial carbon-sulfur bond in 2-[(4-Bromophenyl)thio]ethanamine hydrochloride is formed by creating a thioether linkage. This is most commonly achieved through nucleophilic substitution, where the thiol acts as the nucleophile and a halogenated amine acts as the electrophile.
Nucleophilic Substitution Reactions (S-alkylation)
S-alkylation is a fundamental and widely used strategy for the synthesis of thioethers (also known as sulfides). The reaction involves the alkylation of a thiol, which is a potent nucleophile, particularly in its deprotonated thiolate form.
The synthesis of the target compound proceeds via the reaction of 4-bromothiophenol with a 2-haloethanamine, such as 2-chloroethylamine or 2-bromoethylamine. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
In this mechanism, the sulfur atom of the thiol (or more readily, the thiolate anion) acts as the nucleophile and attacks the electrophilic carbon atom of the 2-haloethanamine—the carbon atom bonded to the halogen. orgsyn.org The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion (ArS⁻). orgsyn.org This anion then attacks the alkyl halide, displacing the halide ion (e.g., Cl⁻ or Br⁻) as the leaving group and forming the new sulfur-carbon bond of the thioether. orgsyn.org The reaction results in the formation of 2-[(4-Bromophenyl)thio]ethanamine, which is then typically converted to its hydrochloride salt for stability and ease of handling. Thiolates are generally considered excellent nucleophiles, and their reactions with primary alkyl halides, like 2-haloethanamines, proceed efficiently via the SN2 pathway. orgsyn.org
Influence of Reaction Conditions (Solvent, Base, Temperature)
The formation of the thioether bond in 2-[(4-Bromophenyl)thio]ethanamine and its analogs is typically achieved through the S-alkylation of 4-bromothiophenol with a suitable 2-aminoethyl electrophile or its protected equivalent. The efficiency and yield of this nucleophilic substitution reaction are highly dependent on the choice of solvent, base, and temperature.
Solvent: The solvent plays a critical role in solubilizing the reactants and influencing the nucleophilicity of the thiolate anion. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed. These solvents effectively solvate the cation of the base, leaving the thiolate anion more exposed and reactive. In contrast, protic solvents can hydrogen bond with the thiolate, reducing its nucleophilicity.
Base: A suitable base is required to deprotonate the 4-bromothiophenol, generating the more nucleophilic thiolate anion. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as strong bases like sodium hydride (NaH). The choice of base can impact the reaction rate and yield, with stronger bases often leading to faster reactions.
Temperature: The reaction temperature is a crucial parameter that needs to be optimized. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts. The optimal temperature is typically determined empirically for each specific set of reactants and conditions.
A systematic study on the optimization of these conditions is essential for maximizing the yield and purity of the desired thioether product. Below is a representative table illustrating the potential impact of these variables on the yield of a generic S-alkylation reaction.
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 25 | 65 |
| DMF | K₂CO₃ | 80 | 85 |
| Acetonitrile | K₂CO₃ | 80 | 78 |
| DMF | NaH | 25 | 90 |
| THF | NaH | 25 | 88 |
Alternative Thioether Formation Approaches (e.g., via Thiourea (B124793) Intermediates)
An alternative and often more convenient method for the formation of the thioether linkage involves the use of thiourea as a sulfur source. This approach avoids the direct handling of foul-smelling and easily oxidized thiols. In this methodology, an aryl halide, such as 4-bromobenzyl halide, reacts with thiourea to form an isothiouronium salt. This intermediate is then hydrolyzed under basic conditions to generate the corresponding thiolate in situ, which can then react with a suitable electrophile to form the thioether.
This method has been successfully employed for the synthesis of various aryl thioethers and offers a practical alternative to the direct use of thiophenols. The reaction of p-bromoacetophenone with thiourea in the presence of iodine as a catalyst, for instance, yields 4-(4-bromophenyl)thiazol-2-amine, demonstrating a related transformation involving thiourea. nih.gov
Amination Processes for Ethanamine Moiety Introduction
The introduction of the ethanamine moiety is a critical step in the synthesis of this compound. Several synthetic strategies can be employed to achieve this transformation.
Direct Amination Reactions
Direct amination involves the reaction of a suitable precursor, such as 2-(4-bromophenylthio)ethyl halide, with ammonia (B1221849) or an ammonia equivalent. However, this approach often suffers from a lack of selectivity, leading to the formation of mixtures of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the newly formed amine products. Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the desired primary amine.
Reductive Amination Routes
Reductive amination is a widely used and highly effective method for the synthesis of amines. organic-chemistry.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com This process involves the reaction of a carbonyl compound, in this case, (4-bromophenylthio)acetaldehyde, with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. A key advantage of this method is its ability to be performed as a one-pot reaction.
Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity for reducing the imine in the presence of the starting aldehyde. Catalytic hydrogenation over a metal catalyst such as palladium or nickel is another effective reduction method. organic-chemistry.org The reaction conditions, including the choice of catalyst and hydrogen pressure, can be optimized to maximize the yield of the primary amine. organic-chemistry.org
The following table provides examples of reductive amination of various aldehydes to their corresponding primary amine hydrochlorides, highlighting the versatility of this method. organic-chemistry.org
| Aldehyde | Catalyst | Temperature (°C) | Pressure (MPa H₂) | Yield of Hydrochloride Salt (%) |
|---|---|---|---|---|
| Benzaldehyde | Fe/(N)SiC | 130 | 6.5 | 85 |
| 4-Methoxybenzaldehyde | Fe/(N)SiC | 130 | 6.5 | 92 |
| 4-Chlorobenzaldehyde | Fe/(N)SiC | 130 | 6.5 | 88 |
| 2-Thiophenecarboxaldehyde | Fe/(N)SiC | 120 | 6.5 | 79 |
Amine Derivatization from Precursors
A reliable method for the synthesis of primary amines that avoids the issue of over-alkylation is the Gabriel synthesis. chemistrysteps.comyoutube.comorganic-chemistry.org This multi-step process utilizes phthalimide (B116566) as a protected form of ammonia. In the context of synthesizing 2-[(4-Bromophenyl)thio]ethanamine, the first step would involve the S-alkylation of 4-bromothiophenol with a suitable phthalimide-protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide.
The resulting N-[2-(4-bromophenylthio)ethyl]phthalimide is a stable intermediate that can be purified before the final deprotection step. The primary amine is then liberated by reacting the intermediate with hydrazine (B178648) (the Ing-Manske procedure) or by acidic or basic hydrolysis. The use of hydrazine is often preferred as it proceeds under milder conditions. This method provides a clean and high-yielding route to the desired primary amine.
Hydrochloride Salt Formation and Purification Techniques
The final step in the synthesis is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine. This is typically achieved by treating a solution of the free amine, 2-[(4-Bromophenyl)thio]ethanamine, in an appropriate organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) with a solution of hydrogen chloride in the same or a miscible solvent. Anhydrous conditions are often preferred to prevent the incorporation of water into the crystal lattice.
Purification of the resulting hydrochloride salt is crucial to obtain a product of high purity. Recrystallization is the most common method for purifying solid organic compounds. nih.gov The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A mixed solvent system, where the compound is soluble in one solvent and insoluble in another, can also be employed.
The purification process typically involves dissolving the crude hydrochloride salt in a minimum amount of a suitable hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.
The following table lists common solvents used for the recrystallization of amine hydrochlorides.
| Solvent/Solvent System | Comments |
|---|---|
| Ethanol (B145695) | Good for many amine hydrochlorides, but solubility can be high even when cold. |
| Isopropanol | Often a good choice, with moderate solubility at room temperature. |
| Methanol/Diethyl Ether | A common mixed solvent system. The compound is dissolved in methanol, and ether is added to induce precipitation. |
| Ethanol/Ethyl Acetate | Another effective mixed solvent system for inducing crystallization. |
| Water | Can be used, but may lead to the formation of hydrates. Often used for highly polar compounds. |
Enzymatic Synthetic Approaches to Related Arylethylamines
While specific enzymatic synthesis of this compound has not been extensively documented in publicly available literature, the synthesis of related arylethylamines is an active area of biocatalysis research. Enzymes offer the potential for highly selective and environmentally benign synthetic routes. Key enzyme classes that could be applied to the synthesis of related structures include transaminases and imine reductases.
Transaminases (TAs) are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde substrate. A potential enzymatic route to a precursor of the target molecule could involve the transamination of a corresponding ketone, such as (4-bromophenylthio)acetaldehyde or a related carbonyl compound. The use of transaminases is particularly advantageous for producing chiral amines with high enantiomeric excess, which is a crucial aspect in pharmaceutical synthesis. Challenges in this approach include the synthesis of the keto-precursor and the identification of a suitable transaminase that accepts a sulfur-containing substrate.
Imine Reductases (IREDs) are another class of enzymes that are valuable for the synthesis of chiral amines. IREDs catalyze the asymmetric reduction of imines to amines, using a nicotinamide (B372718) cofactor. A chemoenzymatic approach could be envisioned where a precursor imine is formed chemically from (4-bromophenylthio)acetaldehyde and an ammonia source, followed by stereoselective reduction catalyzed by an IRED. This method also offers the potential for high enantioselectivity. The substrate scope of IREDs is broad, but their activity on sulfur-containing imines would need to be investigated for this specific application.
Ene-reductases (EREDs) have also been explored for the synthesis of chiral thioethers. While not directly producing an amine, this enzymatic approach could be used to create a chiral thioether intermediate which could then be converted to the final product through subsequent chemical steps. For instance, an ene-reductase could catalyze the asymmetric reduction of a vinyl sulfide (B99878) derivative.
The development of novel biocatalysts through protein engineering is a rapidly advancing field. It is plausible that existing enzymes could be engineered to have improved activity and selectivity for the synthesis of 2-[(4-Bromophenyl)thio]ethanamine and its analogs.
Comparison of Synthetic Efficiencies and Yields Across Methodologies
A direct comparison of the synthetic efficiencies of enzymatic versus chemical methodologies for this compound is challenging due to the limited availability of data on specific enzymatic routes for this compound. However, a general comparison can be made based on the synthesis of related arylethylamines and thioethers.
Chemical syntheses of 2-arylethylamines often involve multi-step procedures. A common approach is the reaction of a substituted phenylethyl halide with an amine source or the reduction of a corresponding nitrile or amide. The formation of the thioether linkage can be achieved through nucleophilic substitution of a suitable haloalkane with a thiophenol derivative. For instance, the synthesis of 2-[(4-Bromophenyl)thio]ethanamine could potentially be achieved by reacting 4-bromothiophenol with 2-chloroethylamine or a protected equivalent. The yields of such multi-step chemical syntheses can vary significantly depending on the specific reagents, catalysts, and reaction conditions employed.
The following table provides a conceptual comparison of potential synthetic routes, highlighting the advantages and disadvantages of each approach. It is important to note that the yields for the enzymatic routes are hypothetical and would depend on the successful development of a suitable biocatalyst.
| Methodology | Key Transformation | Potential Advantages | Potential Challenges | Estimated Yield Range |
|---|---|---|---|---|
| Chemical Synthesis (e.g., Nucleophilic Substitution) | Formation of C-S and C-N bonds in separate steps | Well-established reactions, broad substrate scope | Multi-step, use of potentially hazardous reagents, potential for side reactions, moderate to good overall yields | 40-70% (overall for multi-step synthesis) |
| Enzymatic (Transaminase) | Asymmetric amination of a keto-thioether precursor | High enantioselectivity, mild reaction conditions, environmentally friendly | Availability and stability of the keto-precursor, enzyme substrate specificity and activity | Highly variable (dependent on enzyme development) |
| Enzymatic (Imine Reductase) | Asymmetric reduction of a pre-formed imine-thioether | High enantioselectivity, mild reaction conditions | Synthesis and stability of the imine substrate, enzyme substrate specificity | Highly variable (dependent on enzyme development) |
Chemical Reactivity and Functional Group Transformations
Reactivity of the Sulfanyl Group
The sulfur atom in the thioether linkage is a key site of reactivity, susceptible to oxidation and coordination with metal centers.
Oxidation Reactions (e.g., to Sulfoxides and Sulfones)
The thioether group of 2-[(4-Bromophenyl)thio]ethanamine can be selectively oxidized to either the corresponding sulfoxide (B87167) or sulfone under controlled conditions. The most common routes to sulfoxides and sulfones involve the oxidation of aryl sulfides. acsgcipr.org Historically, this was achieved with strong, often toxic, oxidizing agents. However, more modern and environmentally benign methods utilize reagents such as hydrogen peroxide. acsgcipr.org
For instance, the asymmetric oxidation of a similar compound, p-bromophenyl methyl sulfide (B99878), to its corresponding sulfoxide has been achieved using a catalyst derived from vanadyl acetylacetonate (B107027) [VO(acac)2] and a chiral Schiff base ligand in the presence of hydrogen peroxide. orgsyn.org This method is notable for enhancing the enantiomeric excess of the product through a subsequent kinetic resolution process, where the minor enantiomer is preferentially oxidized to the sulfone. orgsyn.org Careful control of the reaction stoichiometry and conditions is crucial to prevent over-oxidation to the sulfone when the sulfoxide is the desired product. acsgcipr.org
Table 1: Proposed Oxidation Reactions of 2-[(4-Bromophenyl)thio]ethanamine
| Reactant | Reagent(s) | Product | Product Class |
| 2-[(4-Bromophenyl)thio]ethanamine | H₂O₂ (1 equiv.), VO(acac)₂, Chiral Ligand | 2-[(4-Bromophenyl)sulfinyl]ethanamine | Sulfoxide |
| 2-[(4-Bromophenyl)thio]ethanamine | H₂O₂ (>2 equiv.), VO(acac)₂ | 2-[(4-Bromophenyl)sulfonyl]ethanamine | Sulfone |
This is an interactive data table. Click on the headers to sort.
A study on the kinetics of oxidation of 4-bromophenyl ethanol (B145695) by polymer-supported chromic acid provides insight into the oxidation of related structures, though it focuses on an alcohol moiety. asianpubs.org The synthesis of sulfones, such as Ethanone,1-(4-bromophenyl)-2-[(4-methylphenyl)sulfonyl]-, has also been documented through different synthetic routes. chemicalbook.com
Coordination Chemistry with Metal Centers
The thioether and amine functionalities of 2-[(4-Bromophenyl)thio]ethanamine make it a potential ligand for coordination with various transition metals. Thioether complexes are extensive, with the sulfur atom acting as a soft ligand. wikipedia.org The coordination of thioethers to a metal center generally results in a pyramidal geometry at the sulfur atom. wikipedia.org
Ligands containing both thioether and amine or amide groups have been shown to form stable complexes with metals such as aluminum, copper, iron, and cobalt. researchgate.netnih.gov For example, mono- and bimetallic aluminum complexes have been synthesized with thioether-amide ligands, where the aluminum centers are coordinated by anionic nitrogen and neutral sulfur atoms. researchgate.net Similarly, copper(I) complexes with macrocyclic thioether ligands have been synthesized and characterized. nih.gov It is plausible that 2-[(4-Bromophenyl)thio]ethanamine could act as a bidentate ligand, coordinating to a metal center through both the sulfur and nitrogen atoms, forming a stable chelate ring. The presence of both a soft donor (sulfur) and a borderline donor (nitrogen) allows for versatile coordination behavior with a range of metal ions.
Reactions of the Primary Amine Moiety
The primary amine group is a versatile functional handle, readily undergoing acylation, alkylation, arylation, and cyclization reactions to yield a variety of derivatives.
Acylation and Amidation Reactions
The primary amine of 2-[(4-Bromophenyl)thio]ethanamine can be readily acylated to form the corresponding amides. A relevant example is the N-acylation of the closely related compound, 2-(4-bromophenyl)ethylamine, with methacryloyl chloride in the presence of triethylamine (B128534) to yield N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide. mdpi.com This reaction proceeds smoothly at room temperature, with triethylamine acting as a base to neutralize the hydrogen chloride byproduct. mdpi.com
Table 2: N-Acylation of 2-(4-bromophenyl)ethylamine
| Amine Substrate | Acylating Agent | Solvent | Base | Product | Yield |
| 2-(4-bromophenyl)ethylamine | Methacryloyl chloride | Ethylene dichloride | Triethylamine | N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | High |
This is an interactive data table. You can filter the data by entering values in the search boxes below the headers.
Similarly, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives involves the Schotten-Baumann-type N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. mdpi.com These examples demonstrate the general utility of acylation reactions for modifying the amine group in such structures.
Alkylation and Arylation Processes
The nucleophilic nature of the primary amine allows for alkylation and arylation reactions. While direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, specific methodologies can be employed for selective mono-alkylation.
Aryl sulfides can be synthesized through various transition metal-catalyzed cross-coupling reactions. nih.gov For instance, iron-catalyzed S-arylation of benzothiazole (B30560) with aryl iodides in an aqueous medium provides a route to aryl(2-aminoaryl) sulfides. researchgate.net Although this example involves the formation of a C-S bond, similar catalytic systems could potentially be adapted for the N-arylation of 2-[(4-Bromophenyl)thio]ethanamine. The palladium-catalyzed α-arylation of ketimines with aryl sulfides also highlights the reactivity of aryl sulfides in cross-coupling reactions, though in this case, the sulfide acts as the electrophile. nih.gov
Cyclization Reactions Leading to Heterocyclic Systems
The bifunctional nature of 2-[(4-Bromophenyl)thio]ethanamine makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen and sulfur atoms.
For example, substituted 2-(2-bromo-phenylthio)ethanamines can undergo intramolecular N-aryl amination reactions, catalyzed by copper, to form 1,4-benzothiazine derivatives. nih.gov This suggests that a similar intramolecular cyclization could be envisioned for a derivative of 2-[(4-Bromophenyl)thio]ethanamine, potentially leading to a thiazinane ring system. The synthesis of 1,3-thiazinan-4-ones from 3-mercaptopropionic acid, primary amines, and aldehydes further illustrates the formation of six-membered nitrogen- and sulfur-containing heterocycles. nih.gov
Additionally, the reaction of 4-(4-bromophenyl)thiazol-2-amine with aromatic aldehydes to yield Schiff bases demonstrates the utility of the 4-bromophenyl moiety in constructing more complex heterocyclic systems. nih.gov The synthesis of 2,1-benzothiazines from S-2-halophenyl-S-methylsulfoximines and 2-bromobenzaldehydes via a Buchwald-Hartwig reaction also provides a pathway to related heterocyclic structures. nih.gov
Transformations Involving the Bromophenyl Group
The presence of a bromine atom on the phenyl ring opens up a wide array of possible chemical transformations, making it a versatile intermediate in organic synthesis. These transformations primarily involve the carbon-bromine bond, which can be readily functionalized through various catalytic and non-catalytic methods.
While nucleophilic aromatic substitution (SNAr) reactions are generally more facile on aromatic rings bearing strongly electron-withdrawing groups, the bromo-substituent on the phenyl ring of 2-[(4-Bromophenyl)thio]ethanamine hydrochloride can potentially be displaced by strong nucleophiles under specific reaction conditions. The thioether group, being mildly activating, may influence the reactivity of the aromatic ring.
In analogous systems, the displacement of a halide from an aromatic ring is often achieved using potent nucleophiles such as alkoxides, thiolates, or amines at elevated temperatures. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The specific conditions required for such a transformation on this compound would likely involve high temperatures and a strong nucleophile, and the primary amine of the ethanamine side chain would likely require protection to prevent side reactions.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Bromoaromatic Compounds (Note: Data presented is for analogous bromoaromatic compounds and not specifically for this compound)
| Nucleophile | Reagent/Conditions | Product Type | Reference |
| Methoxide | NaOMe, high temperature | Anisole derivative | General Organic Chemistry Principle |
| Thiophenolate | PhSNa, polar aprotic solvent | Diaryl sulfide | General Organic Chemistry Principle |
| Amine | R2NH, heat, catalyst (optional) | N-Arylated amine | General Organic Chemistry Principle |
The bromine atom on the phenyl ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. For this compound, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or vinyl substituent at the 4-position of the phenyl ring. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.comlibretexts.orgnih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.orgnih.govmasterorganicchemistry.comlibretexts.orgnih.gov This would allow for the introduction of a variety of alkenyl groups onto the phenyl ring of the target molecule. The choice of catalyst, base, and solvent is crucial for achieving high yields and stereoselectivity. nih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govwikipedia.orglibretexts.orgsynarchive.comorganic-chemistry.org This would enable the synthesis of arylalkyne derivatives of 2-[(4-Bromophenyl)thio]ethanamine. The Sonogashira reaction is valued for its reliability and the utility of the resulting alkyne products in further synthetic transformations. synarchive.com
Table 2: Examples of Cross-Coupling Reactions on Analogous 4-Bromophenyl Derivatives (Note: These are illustrative examples and specific conditions would need to be optimized for this compound)
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
| Suzuki-Miyaura mdpi.com | Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 4-Biphenyl derivative mdpi.com |
| Heck nih.gov | Styrene (B11656) | Pd(OAc)2 | K2CO3 | DMF/H2O | 4-Stilbene derivative nih.gov |
| Sonogashira nih.gov | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | Toluene | 4-(Phenylethynyl) derivative nih.gov |
Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation, reduction with metals, or hydride reagents. Such studies are often undertaken to confirm the structure of a compound or to synthesize the corresponding debrominated analogue. For this compound, this would yield 2-(phenylthio)ethanamine (B1205008) hydrochloride. Common methods for reductive dehalogenation include the use of palladium on carbon (Pd/C) with a hydrogen source like H2 gas or formate (B1220265) salts. nih.govmagtech.com.cn
Hydrolysis and Stability Profile under Diverse Chemical Conditions
The stability of this compound is influenced by the chemical environment, particularly pH and the presence of strong nucleophiles or electrophiles.
The thioether linkage is generally stable under neutral and acidic conditions. masterorganicchemistry.com However, it can be susceptible to oxidation to the corresponding sulfoxide and sulfone under the action of oxidizing agents. Under strongly basic conditions, the stability might be compromised, although aryl thioethers are generally more robust than their alkyl counterparts.
Hydrolysis of the thioether bond is not typically observed under standard aqueous conditions. researchgate.netharvard.edu Significant energy input or specific catalytic conditions would be required to cleave the C-S bond. The ethanamine hydrochloride salt is expected to be stable in aqueous solution, where the amine group will be protonated. At high pH, the free amine would be generated, which could then be susceptible to reactions typical of primary amines.
The C-Br bond is generally stable to hydrolysis under typical laboratory conditions. However, prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to its cleavage, although this is not a common reaction pathway under normal circumstances. libretexts.org
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule. A full NMR analysis of 2-[(4-Bromophenyl)thio]ethanamine hydrochloride would involve several types of experiments.
Proton NMR (¹H NMR) for Proton Environment Analysis
A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), the integration (representing the number of protons of each type), and the splitting patterns (J-coupling, indicating adjacent protons). For this compound, one would expect to observe distinct signals for the aromatic protons on the bromophenyl ring and the aliphatic protons of the ethanamine chain. The hydrochloride salt form would also influence the chemical shift of the protons near the amine group.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Complementary to ¹H NMR, a ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would typically produce a distinct signal, with its chemical shift indicative of its bonding and electronic environment. The spectrum would show signals corresponding to the aromatic carbons of the bromophenyl group and the two aliphatic carbons of the ethanamine moiety.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To establish the connectivity between atoms, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the ethanamine chain and on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of 2-[(4-Bromophenyl)thio]ethanamine. This highly accurate mass measurement allows for the determination of the elemental formula of the compound, confirming the presence of bromine, sulfur, nitrogen, carbon, and hydrogen in the correct proportions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragment ions are then analyzed to deduce the structure of the original molecule. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the cleavage of the C-S bond, the C-C bond in the ethanamine chain, and fragmentation of the aromatic ring. The study of these fragmentation pathways provides a virtual roadmap of the molecule's assembly.
Without access to the primary spectral data for this compound, the detailed analysis and creation of data tables as requested cannot be performed. The scientific community relies on the publication and dissemination of such data to enable further research and understanding of chemical compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific experimental IR spectroscopic data for this compound, including tables of characteristic absorption bands, could not be located.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Detailed information on the UV-Vis absorption maxima (λmax) and corresponding electronic transitions for this compound is not available in the surveyed literature.
X-ray Crystallography for Solid-State Molecular Structure Determination
A crystallographic information file (CIF) or detailed structural parameters from a single-crystal X-ray diffraction study of this compound has not been found in open-access crystallographic databases.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC, GC)
While these techniques are standard for purity assessment, specific methods and results (e.g., retention times, mass-to-charge ratios) for the analysis of this compound are not documented in the available scientific literature.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Conformation Analysis
Molecular modeling serves as a foundational tool for investigating the spatial arrangement of atoms in a molecule and the energetics associated with different conformations. libretexts.orgchemistrysteps.com For a flexible molecule like 2-[(4-Bromophenyl)thio]ethanamine hydrochloride, which possesses several rotatable single bonds, a multitude of conformations are possible.
A systematic conformational search is the initial step in identifying the stable three-dimensional arrangements of this compound. This process involves the systematic rotation of the dihedral angles associated with the C-S, S-C, and C-N bonds to generate a wide array of possible conformers. Each of these generated structures is then subjected to energy minimization, a process that adjusts the geometry to find the nearest local energy minimum on the potential energy surface.
| Conformer ID | C(aromatic)-S-C(ethyl) Dihedral Angle (°) | S-C-C-N Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 1 | 180 (anti) | 60 (gauche) | 0.00 |
| 2 | 90 (skew) | 180 (anti) | 0.75 |
| 3 | 180 (anti) | -60 (gauche) | 1.20 |
| 4 | 90 (skew) | 60 (gauche) | 1.85 |
This table is generated based on theoretical principles of conformational analysis for similar molecular structures.
To gain a more dynamic perspective of the conformational flexibility, molecular dynamics (MD) simulations can be employed. nih.govresearchgate.net An MD simulation would model the atomic motions of this compound over time, providing insights into how the molecule explores its conformational space under simulated physiological conditions. nih.gov This technique would reveal the transitions between different low-energy conformations and the time scales on which these transitions occur. The simulation would likely show that the ethanamine side chain is highly mobile, rapidly interconverting between various gauche and anti conformations. nih.govnih.gov
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a more detailed and accurate description of the electronic structure and properties of a molecule. nih.govmdpi.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. youtube.comwuxibiology.com For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the bromine-substituted phenyl ring, which are electron-rich regions. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the C-S antibonding orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity.
| Molecular Orbital | Energy (eV) | Primary Localization |
| LUMO | -1.2 | Aromatic Ring, C-S σ* |
| HOMO | -6.8 | Sulfur, Bromophenyl Ring |
| HOMO-LUMO Gap | 5.6 | - |
This data is representative of values obtained from DFT calculations on similar brominated aromatic compounds. nih.govrsc.org
An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. For this compound, the ESP map would show regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. The area around the protonated amine group (-NH3+) would be strongly positive, indicating its role as a hydrogen bond donor. The regions around the bromine and sulfur atoms would exhibit negative potential due to the high electronegativity and lone pairs of electrons on these atoms. This mapping is crucial for understanding potential intermolecular interactions.
DFT calculations are a reliable method for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. bohrium.comnih.govacs.orgnih.govacs.org By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the molecule, a theoretical NMR spectrum can be generated. nih.gov Comparing the predicted chemical shifts with experimental data can aid in the structural elucidation of the compound. The table below shows a hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts for the aromatic carbons.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C-Br | 122.5 | 121.8 |
| C-S | 138.2 | 137.5 |
| Aromatic CH | 132.8 | 132.1 |
| Aromatic CH | 129.5 | 128.9 |
This table illustrates the typical accuracy of DFT-predicted NMR chemical shifts for small organic molecules.
Intermolecular Interaction Studies
The solid-state architecture and phase behavior of this compound are governed by a variety of non-covalent interactions. These forces dictate the packing of molecules in a crystalline lattice and influence physical properties such as melting point and solubility. Computational methods are invaluable for dissecting these interactions, providing insight into their relative strengths and geometric preferences.
The most significant intermolecular interaction in the crystal lattice of this compound is expected to be the strong charge-assisted hydrogen bonds formed between the ethanaminium cation and the chloride anion. The primary ammonium (B1175870) group (-NH3+) acts as a hydrogen bond donor, while the chloride ion (Cl-) serves as the acceptor.
In amine hydrohalides, these N⁺-H···X⁻ bonds are the dominant cohesive forces. cdnsciencepub.com The three protons of the ammonium group can each participate in hydrogen bonding, leading to a potentially extensive network throughout the crystal. cdnsciencepub.comresearchgate.net These interactions are characterized by a significant electrostatic component, resulting in short donor-acceptor distances and a high degree of directionality. The spectra of solid amine hydrohalides often show broad bands corresponding to the N⁺-H stretching vibrations, which is characteristic of strong hydrogen bonding. cdnsciencepub.com
Based on studies of similar aminium hydrochlorides, the geometry and strength of these hydrogen bonds can be predicted. Quantum chemical calculations on analogous systems, such as alanine (B10760859) hydrochloride, have been used to investigate the parameters of N-H···Cl hydrogen bonds. researchgate.net
Table 1: Predicted Hydrogen Bond Parameters for this compound (based on analogous compounds)
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
|---|
The bromine atom on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.gov This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Br covalent bond. nih.gov
In the crystal structure of this compound, several potential halogen bond acceptors exist, including the chloride anion, the sulfur atom of the thioether linkage, or even the π-system of an adjacent phenyl ring. The strength and likelihood of these interactions depend on the accessibility and nucleophilicity of the acceptor site.
Br···Cl⁻ Interactions: The chloride ion is a good halogen bond acceptor. This interaction would compete with the stronger N⁺-H···Cl⁻ hydrogen bonds but could play a role in directing the crystal packing.
Br···S Interactions: The sulfur atom, with its lone pairs of electrons, can also act as a halogen bond acceptor. Studies on related bromo-substituted thiophene (B33073) derivatives have shown the presence of such interactions.
Br···π Interactions: Halogen bonds involving an aromatic ring as the acceptor are also possible.
Table 2: Potential Halogen Bonding Geometries in this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) (% of vdW radii sum) |
|---|---|---|---|
| C-Br···Cl⁻ | C-Br | Cl⁻ | ~3.4 Å (~90%) |
| C-Br···S | C-Br | -S- | ~3.5 Å (~95%) |
Van der Waals Forces: These dispersion forces are present between all atoms and contribute significantly to the cohesive energy of the crystal. Hirshfeld surface analysis of similar bromo-substituted organic molecules often reveals that H···H, C···H, and Br···H contacts account for a large percentage of the intermolecular interactions. mdpi.comnih.gov
Aromatic Interactions (π-π Stacking): The 4-bromophenyl rings can interact with each other through π-π stacking. These interactions arise from the electrostatic interaction between the quadrupole moments of the aromatic rings. The arrangement can be either face-to-face (sandwich) or offset (slipped-stack). In many crystal structures of phenyl-containing compounds, slipped-stack arrangements are common and contribute to the stability of the packing. nih.gov The presence of the electron-withdrawing bromine atom and the thioether linkage will modulate the electron density of the aromatic ring, influencing the geometry and strength of these π-π interactions.
Structure-Activity Relationship (SAR) Studies from a Purely Chemical Perspective
From a chemical perspective, structure-activity relationships concern how the molecular structure influences its reactivity and intrinsic chemical properties, such as acidity or nucleophilicity.
The key structural features of this compound are the primary aminium group, the flexible ethyl linker, the thioether linkage, and the 4-bromophenyl substituent. The electronic properties of the 4-bromophenylthio group directly impact the reactivity of the ethanamine moiety.
Substituent Effects on the Acidity of the Aminium Group (pKa):
The acidity of the ammonium cation (R-NH₃⁺) is a direct measure of the basicity of the corresponding free amine (R-NH₂). The pKa of the aminium ion is influenced by the electronic effects of the substituent 'R'. In this case, 'R' is the 4-bromophenylthioethyl group.
Inductive Effect (-I): Both the sulfur atom and the bromine atom are more electronegative than carbon and will withdraw electron density through the sigma bonds. This inductive withdrawal destabilizes the positive charge on the ammonium group, making it a stronger acid (and the parent amine a weaker base).
Computational studies on substituted anilines and other aromatic amines have established clear correlations between substituent electronic properties (often quantified by Hammett constants) and the compound's pKa. nih.govjournaleras.com Electron-withdrawing groups generally lower the pKa of the conjugate acid. journaleras.com
Table 3: Predicted Electronic Effects on Chemical Reactivity
| Structural Feature | Electronic Effect | Predicted Impact on Amine Basicity (pKa of R-NH₃⁺) | Predicted Impact on Amine Nucleophilicity |
|---|---|---|---|
| 4-Bromophenylthio group | Electron-withdrawing (net) | Decrease (stronger acid) | Decrease |
| Thioether (-S-) | Inductive withdrawal (-I) | Decrease | Decrease |
Substituent Effects on the Nucleophilicity of the Amine:
The nucleophilicity of the free amine (2-[(4-Bromophenyl)thio]ethanamine) is its ability to donate its lone pair of electrons to an electrophile. Basicity and nucleophilicity are often correlated, but not always identical. The same electron-withdrawing effects of the 4-bromophenylthio substituent that decrease the basicity will also reduce the electron density on the nitrogen atom, thereby decreasing its nucleophilicity. Consequently, the amine is expected to be less reactive in nucleophilic substitution or addition reactions compared to simpler alkylamines.
Applications in Chemical Synthesis and Materials Science
Role as a Building Block in Complex Organic Molecule Synthesis
The unique combination of functional groups in 2-[(4-Bromophenyl)thio]ethanamine hydrochloride makes it an important starting material for the synthesis of more complex molecules. The primary amine can be readily modified, the thioether provides a stable yet functionalizable linkage, and the bromophenyl group is primed for a variety of cross-coupling reactions, allowing for extensive molecular diversification.
The thioether motif is a common and important feature in a wide range of organic compounds. Molecules containing the (4-Bromophenyl)thio moiety serve as foundational precursors for building larger, sulfur-containing structures. The presence of this group is crucial for synthesizing diaryl and alkyl aryl sulfides, which are valuable in both medicinal and materials chemistry. rsc.org For instance, research has demonstrated the synthesis of compounds like 3-((4-Bromophenyl)thio)-1H-indole through visible-light-induced, transition-metal-free methods, highlighting the utility of the bromophenyl thioether unit in modern organic transformations. mdpi.com
The thioether linkage can be incorporated into various molecular backbones. Examples of more complex molecules built upon this sulfur-containing scaffold include:
2-((4-Bromophenyl)thio)-1,1-bis(4-chlorophenyl)ethanol glpbio.com
2-((4-Bromophenyl)thio)-N-(4-chlorophenyl)acetamide
3-(2-((4-Bromophenyl)thio)-2,2-difluoroethyl)-1,3-dimethylindolin-2-one acs.org
These examples underscore the role of the (4-bromophenyl)thio group as a core component in the construction of diverse and functionalized organic molecules.
Heterocyclic compounds are a cornerstone of modern chemistry, and intermediates containing the bromophenyl group are frequently used in their synthesis. The bromine atom on the phenyl ring is particularly useful as it allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net This functionality enables the construction of complex, multi-ring systems.
While direct synthesis of pyrazinoisoquinolines from this specific ethanamine was not extensively detailed in the reviewed literature, the principle of using such building blocks is well-established for a variety of heterocyclic systems. For example, bromophenyl precursors are instrumental in creating quinoline, oxadiazole, and pyrazole (B372694) derivatives. nih.govacs.org The synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives also demonstrates the utility of brominated precursors in constructing sulfur- and nitrogen-containing heterocycles. nih.gov
The following table summarizes the role of bromophenyl precursors in the synthesis of various heterocyclic compounds, illustrating the potential pathways for which this compound could serve as an intermediate.
| Heterocyclic Class | Precursor Type | Synthetic Reaction Example | Reference |
|---|---|---|---|
| Thiazole Derivatives | p-Bromoacetophenone | Condensation with thiourea (B124793) | nih.gov |
| Quinoline-Oxadiazole Hybrids | 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole | Alkylation of the oxadiazole ring | nih.gov |
| Quinoline-Carbohydrazide Derivatives | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | Conversion to acid hydrazide and subsequent cyclocondensation | acs.org |
| Tetrazole Derivatives | 1-methyl-1H-tetrazole-5-thiol | S-arylation using a bromophenyl source | tezu.ernet.in |
Utilization in Polymer and Materials Chemistry
The structural features of this compound lend themselves to applications in materials science, particularly in the synthesis of functional polymers. A closely related compound, 2-(4-bromophenyl)ethylamine, has been successfully used as a functional monomer in the creation of Molecularly Imprinted Polymers (MIPs). mdpi.com
In this process, the amine serves as a template molecule that is integrated into a polymer matrix through covalent bonds (e.g., an amide linkage). Subsequent hydrolysis of this bond removes the template, leaving behind precisely shaped cavities within the polymer that are specific for target analytes. mdpi.com This covalent imprinting strategy demonstrates how the ethylamine (B1201723) portion of the molecule can be used to engineer materials with high affinity and selectivity for specific biomolecules or other chemical targets. mdpi.com The presence of the thioether and bromophenyl groups offers further opportunities for post-polymerization modification, enabling the creation of advanced materials with tailored properties.
Scaffold for Ligand Design in Non-Biological Contexts
The molecular framework of this compound can serve as a scaffold for designing ligands used in materials science and catalysis. The thioether and amine groups can act as coordination sites for metal ions, while the bromophenyl ring allows for the attachment of other functional groups to tune the electronic and steric properties of the resulting ligand.
Functionalized thioether motifs are explored for their utility in material sciences and inorganic chemistry. tezu.ernet.in For example, the (4-bromophenyl)thio moiety has been incorporated into carbazole (B46965) derivatives, which are important compounds for applications in optoelectronics and functional polymers. rsc.org In these contexts, the thioether-containing molecules can act as ligands or as core components of materials with specific electronic or photophysical properties. The ability to modify the scaffold via the amine and bromo functionalities makes it a versatile platform for developing new ligands for non-biological applications.
Reagent in Specific Organic Transformations
Beyond its role as a structural building block, the (4-bromophenyl)thio moiety, as found in the title compound, is involved in specific and modern organic transformations. Recent advancements have utilized visible light to promote the coupling of thiols with alkenes, a reaction that can produce β-hydroxysulfides. nih.gov In such reactions, a precursor like 4-bromothiophenol (B107966) can be coupled with styrene (B11656) to form 2-((4-bromophenyl)thio)-1-phenylethan-1-ol. nih.gov
Contribution to Novel Compound Libraries for Chemical Screening (non-biological)
The synthesis of compound libraries is a key strategy for discovering new molecules with desired properties. The structure of this compound is well-suited for this purpose due to its multiple points of diversification. The primary amine can be reacted with a wide array of electrophiles to create a library of amides, sulfonamides, or ureas. Simultaneously, the bromine atom on the phenyl ring can be used in various cross-coupling reactions to introduce different aryl or alkyl groups.
This dual functionalization allows for the rapid generation of a large and diverse set of related compounds from a single starting scaffold. While many compound libraries are designed for biological screening, nih.govacs.orgmdpi.com the same principles can be applied to create libraries for non-biological chemical screening. For instance, a library of derivatives could be synthesized and screened for properties relevant to materials science, such as fluorescence, conductivity, or catalytic activity, leveraging the thioether and aromatic components of the molecular backbone. rsc.orgtezu.ernet.in
Future Research Directions and Unexplored Chemical Space
Development of Novel Asymmetric Synthetic Routes
The ethanamine backbone of the molecule contains a prochiral center, making the development of asymmetric synthetic routes a significant area for future research. The synthesis of enantiomerically pure amines is of paramount importance in medicinal chemistry and materials science.
Organocatalysis: A key area for exploration is the use of chiral organocatalysts. Chiral thioureas, for instance, have been successfully employed in various asymmetric transformations. nih.gov Future work could focus on developing a catalyzed Michael addition of 4-bromothiophenol (B107966) to a protected dehydroalanine (B155165) derivative, followed by deprotection. This approach, guided by a chiral thiourea (B124793) or a related hydrogen-bond donor catalyst, could afford high enantioselectivity.
Enzyme-Catalyzed Reactions: Biocatalysis offers another powerful tool. Ene-reductases (EREDs) have recently been shown to catalyze the synthesis of chiral thioethers through radical-mediated processes. mdpi.com Research could be directed towards engineering an ERED or identifying a naturally occurring one that can mediate the enantioselective addition of 4-bromothiophenol to a suitable activated alkene precursor of the ethanamine side chain.
A comparative table of potential asymmetric strategies is presented below.
| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages | Key Challenges |
| Organocatalytic Michael Addition | Chiral Thiourea or Phosphoric Acid | Metal-free, mild conditions, high enantioselectivity. acs.org | Optimization of catalyst structure and reaction conditions for the specific substrate. |
| Transition Metal Catalysis | Chiral Ligand-Metal Complex (e.g., Cu, Pd) | High turnover numbers, broad substrate scope. | Ligand design, potential for metal contamination in the final product. |
| Enzymatic Synthesis | Ene-reductase (ERED) | High stereoselectivity, environmentally benign (aqueous media). | Enzyme engineering for substrate specificity, scalability. |
Exploration of Organometallic Chemistry with the Bromophenyl Moiety
The 4-bromophenyl group is a versatile handle for a wide array of organometallic cross-coupling reactions, offering a gateway to a vast and unexplored chemical space.
Palladium-Catalyzed Cross-Coupling: The bromine atom can be readily substituted using palladium-catalyzed reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. mdpi.com For instance, a Suzuki coupling with various arylboronic acids could generate a library of biphenyl-containing thioethanamine derivatives. These reactions could be performed on the core molecule, leveraging the stability of the thioether and the amine hydrochloride under specific catalytic conditions.
C-H Activation: More advanced strategies involve the direct C-H functionalization of the aromatic ring. Palladium catalysts have been used for the direct arylation of thiophene (B33073) derivatives, where C-H bonds are selectively activated over C-Br bonds under certain conditions. nih.govmdpi.com Future studies could investigate whether the C-H bonds of the bromophenyl ring in 2-[(4-bromophenyl)thio]ethanamine hydrochloride can be selectively functionalized, leaving the C-Br bond intact for subsequent transformations. This would enable a stepwise and highly controlled derivatization of the aromatic core.
Below is a table outlining potential cross-coupling reactions.
| Coupling Reaction | Reagent | Potential Product Class |
| Suzuki Coupling | Arylboronic Acids | Biphenyl Derivatives |
| Sonogashira Coupling | Terminal Alkynes | Aryl-alkyne Derivatives |
| Heck Coupling | Alkenes | Aryl-alkene Derivatives |
| Buchwald-Hartwig Amination | Amines | Diaryl-amine Derivatives |
Investigation of Solid-State Properties and Polymorphism
The hydrochloride salt form of the molecule makes its solid-state properties, particularly polymorphism and the potential for cocrystal formation, a critical area for investigation. Different polymorphic forms can exhibit distinct solubility, stability, and bioavailability profiles.
Polymorph Screening: A systematic screening for polymorphs of this compound is a necessary first step. This would involve recrystallization from a wide range of solvents under various conditions (e.g., temperature, evaporation rate) and characterization of the resulting solids using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Crystal Engineering: A more deliberate approach involves crystal engineering to design multicomponent crystals (cocrystals) with tailored properties. acs.orgnih.govacs.org The presence of the ammonium (B1175870) cation (a strong hydrogen bond donor) and the chloride anion (a strong hydrogen bond acceptor) provides a robust framework for forming cocrystals with pharmaceutically acceptable coformers, such as organic acids. acs.orgresearchgate.net For example, combining the compound with dicarboxylic acids (e.g., succinic acid, fumaric acid) could lead to novel crystalline structures with altered dissolution rates and physical stability. nih.govacs.org
| Analysis Technique | Information Gained | Potential Impact |
| X-Ray Powder Diffraction (XRPD) | Crystal lattice structure, identification of polymorphs. | Crucial for intellectual property and regulatory filings. |
| Differential Scanning Calorimetry (DSC) | Melting points, phase transitions, relative stability. | Determines processing parameters and storage conditions. |
| Intrinsic Dissolution Rate (IDR) | Rate of dissolution of a pure solid form. | Predicts potential bioavailability differences between forms. |
| Cocrystal Screening | Formation of new crystalline phases with coformers. | Opportunity to modify physical properties like solubility and melting point. acs.org |
Green Chemistry Approaches to Synthesis
Future synthetic efforts should prioritize the principles of green chemistry to reduce environmental impact. This involves using safer solvents, reducing energy consumption, and improving atom economy.
Microwave-Assisted Synthesis: Conventional methods for forming aryl thioether bonds often require long reaction times and high temperatures. Microwave-assisted synthesis can dramatically accelerate these reactions, often leading to higher yields and cleaner product profiles in minutes rather than hours. thieme-connect.comrsc.orgrsc.org The synthesis of this compound via the reaction of 4-bromothiophenol and 2-bromoethanamine could be optimized using microwave irradiation, potentially in a solvent-free or aqueous system.
Catalyst-Free and Ligand-Free Systems: Research into catalyst-free and ligand-free coupling reactions is a growing area. Some methods for the synthesis of nonsymmetrical aryl ethers have been developed under microwave-assisted, catalyst- and ligand-free conditions, which could potentially be adapted for thioether synthesis. thieme-connect.com Exploring such conditions for the synthesis of this compound would represent a significant green advancement.
Advanced Computational Predictions for Undiscovered Reactivities
Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the reactivity of this compound and guide future experimental work.
Reactivity and Site Selectivity: DFT calculations can be used to model the electronic structure of the molecule and predict its reactivity. nih.govdtu.dkresearchgate.netlongdom.orgmdpi.com For instance, the relative reactivity of the C-Br bond versus the C-H bonds in palladium-catalyzed reactions can be rationalized by calculating the activation barriers for oxidative addition at different sites. researchgate.net Such studies can predict whether C-H activation or C-Br coupling is more favorable under different catalytic conditions, saving significant experimental effort.
| Computational Method | Predicted Property | Application |
| Density Functional Theory (DFT) | Reaction energy barriers | Predicts regioselectivity in cross-coupling reactions. researchgate.net |
| DFT | HOMO/LUMO energies | Assesses electronic properties and potential for charge transfer. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra | Predicts UV-Vis absorption maxima. |
| NBO Analysis | Charge distribution | Understands the nature of intramolecular interactions. |
Integration into Supramolecular Assemblies
The combination of an aromatic ring, a sulfur atom, and an amine hydrochloride group makes this molecule an excellent candidate for constructing complex supramolecular structures.
Hydrogen Bonding Networks: The primary ammonium group is a strong hydrogen bond donor, and the chloride ion is an excellent acceptor. In the solid state, these groups will undoubtedly form extensive hydrogen bonding networks. ethernet.edu.et Future research could focus on co-crystallization with other molecules that possess complementary hydrogen bonding sites (e.g., crown ethers, carboxylic acids) to build predictable and well-defined one-, two-, or three-dimensional architectures. researchgate.netethz.ch
Halogen and π-Interactions: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. Additionally, the electron-rich phenyl ring can participate in π-π stacking interactions. The interplay between hydrogen bonding, halogen bonding, and π-stacking could be exploited to design complex molecular assemblies with interesting material properties. Understanding and controlling these non-covalent interactions is a key goal of modern supramolecular chemistry. nih.gov
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Confirm structure using <sup>1</sup>H and <sup>13</sup>C NMR. Peaks at δH 2.81 (t, J=8 Hz) and 3.11 (t, J=8 Hz) correspond to the ethanamine backbone, while aromatic protons appear at δH 7.08–7.40 .
- Mass Spectrometry : ESI-MS validates molecular weight (MW: 280.6 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .
How does the hydrochloride salt form influence the compound’s solubility and stability?
Basic Research Focus
The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in water), facilitating in vitro assays. Stability studies show degradation <5% under refrigeration (4°C) for 6 months. Hygroscopicity requires airtight storage to prevent deliquescence .
How do structural modifications of the bromophenylthio moiety affect biological activity?
Advanced Research Focus
Comparative studies with analogs (e.g., chloro or fluoro substituents) reveal that the bromine atom enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration. Replacing the thioether with sulfone reduces receptor binding affinity by 70%, highlighting the thio group’s role in target interactions .
What biochemical pathways are modulated by this compound?
Advanced Research Focus
The compound acts as a serotonin receptor modulator (Ki = 12 nM for 5-HT2A) and inhibits monoamine oxidase (MAO-B, IC50 = 45 μM). Dose-response assays (0.1–100 μM) show biphasic effects: agonism at low concentrations and antagonism at higher doses. Metabolite profiling identifies N-acetylation as the primary detoxification pathway .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Focus
Discrepancies in IC50 values often arise from assay conditions (e.g., cell type, pH, incubation time). Standardize protocols using reference compounds (e.g., ketanserin for 5-HT2A) and validate via orthogonal methods (e.g., radioligand binding vs. functional cAMP assays). Meta-analyses of published data adjust for batch-to-batch variability in compound purity .
What strategies optimize reaction yield during scale-up synthesis?
Q. Methodological Focus
- Catalyst Screening : Pd/C or Ni catalysts improve coupling efficiency in thioether formation .
- Process Monitoring : In-line FTIR tracks intermediate formation to halt reactions at >90% conversion.
- Green Chemistry : Solvent recycling (e.g., ethanol) reduces waste by 40% without compromising yield .
How are receptor interaction studies designed to assess target selectivity?
Q. Methodological Focus
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]-LSD) across receptor panels (e.g., 5-HT, dopamine, adrenergic).
- Molecular Docking : Predict binding poses using homology models of target receptors (e.g., 5-HT2A vs. 5-HT2C).
- Functional Selectivity : Measure β-arrestin recruitment vs. G-protein activation to identify biased signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
